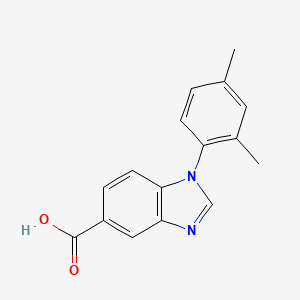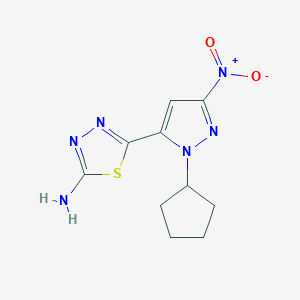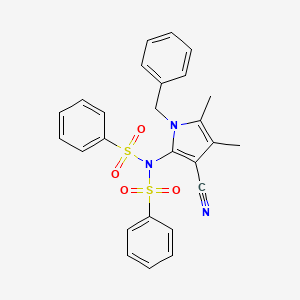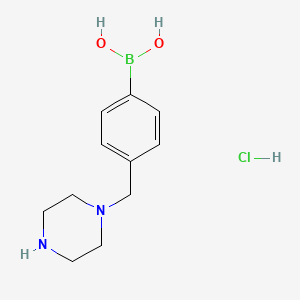
1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid” is a compound with the molecular formula C16H14N2O2 . It belongs to the class of benzimidazole derivatives, which are widely recognized for their diverse biological and clinical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids . A novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere has been reported. This synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole core with a carboxylic acid group at the 5-position and a 2,4-dimethylphenyl group at the 1-position .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, an acid-catalyzed reaction mechanism has been proposed for the formation of benzimidazoles, based on the identification of intermediate arylamides .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 266.295 Da . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Luminescence Sensing
This compound has been researched for its applications in luminescence sensing. For instance, dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, showcasing potential as fluorescence sensors for these chemicals (Shi et al., 2015).
Agricultural Applications
In agriculture, related compounds, such as carbendazim (a benzimidazole derivative), have been used in solid lipid nanoparticles and polymeric nanocapsules for sustained release in plant disease management. These carriers offer advantages like improved release profiles, reduced environmental toxicity, and enhanced efficiency against fungal diseases (Campos et al., 2015).
Angiotensin II Receptor Antagonism
Benzimidazole derivatives bearing acidic heterocycles have shown significant angiotensin II receptor antagonistic activities, suggesting their potential in treating cardiovascular diseases. These findings indicate a broader scope of benzimidazole derivatives in medicinal chemistry research (Kohara et al., 1996).
Photoreleasable Protecting Group for Carboxylic Acids
The 2,5-dimethylphenacyl chromophore, related to the 1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid structure, has been proposed as a new photoremovable protecting group for carboxylic acids. This application is crucial in synthetic organic chemistry for the temporal modification of molecule reactivity (Klan et al., 2000).
Structural and Fluorescent Characterizations
Benzimidazole-5-carboxylate and its derivatives have been used to assemble metal-organic frameworks with cadmium ions, leading to structures that display blue emission in the solid state. These properties suggest applications in materials science, particularly in developing luminescent materials (Yao et al., 2008).
作用機序
Target of Action
Benzimidazole compounds have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
For instance, some benzimidazoles act as inhibitors of various enzymes . The specific interactions of 1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid with its targets remain to be elucidated.
Biochemical Pathways
Benzimidazole compounds have been reported to affect various biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole compounds have been reported to exhibit various biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
将来の方向性
Benzimidazole derivatives have attracted considerable attention due to their diverse biological activities and potential therapeutic applications . Future research may focus on further exploring the biological activities of “1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid” and its potential uses in drug discovery.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-3-5-14(11(2)7-10)18-9-17-13-8-12(16(19)20)4-6-15(13)18/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITSCVREWSXDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2692369.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2692370.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2692375.png)


![1-Iodo-3-methylbicyclo[1.1.1]pentane](/img/structure/B2692378.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2692379.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2692383.png)
![6-(pyridin-3-yl)-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692384.png)
![2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2692386.png)

![6-chloro-5-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2692388.png)